alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate
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Overview
Description
Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate is a chemical compound with the molecular formula C14H26O2. It is known for its unique structural properties and is used in various industrial applications. This compound is characterized by the presence of a cyclohexane ring substituted with three methyl groups and a propyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate typically involves the esterification of alpha,gamma,gamma-Trimethylcyclohexylpropanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Comparison with Similar Compounds
Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate can be compared with other similar compounds such as:
Cyclohexyl acetate: Lacks the additional methyl groups and has different physical and chemical properties.
Methylcyclohexyl acetate: Contains a single methyl group on the cyclohexane ring, leading to different reactivity and applications.
Trimethylcyclohexyl acetate: Similar structure but may differ in the position of the methyl groups, affecting its properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical characteristics, making it suitable for specialized applications.
Properties
CAS No. |
93917-67-0 |
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Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-(1,3,3-trimethylcyclohexyl)propyl acetate |
InChI |
InChI=1S/C14H26O2/c1-12(15)16-10-6-9-14(4)8-5-7-13(2,3)11-14/h5-11H2,1-4H3 |
InChI Key |
OBDOVENLEYUNNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCC1(CCCC(C1)(C)C)C |
Origin of Product |
United States |
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